trans-4-(o-Tolyl)pyrrolidine-3-carboxylic acid hydrochloride, with the chemical formula C₁₂H₁₆ClNO₂ and CAS number 1049727-94-7, is a compound belonging to the class of pyrrolidine derivatives. It features a pyrrolidine ring substituted with an o-tolyl group at the 4-position and a carboxylic acid functional group at the 3-position. This compound is characterized by its hydrochloride salt form, which enhances its solubility and stability in various applications. The molecular weight of trans-4-(o-Tolyl)pyrrolidine-3-carboxylic acid hydrochloride is approximately 241.72 g/mol .
These reactions are essential for modifying the compound for various applications in medicinal chemistry and material science.
The synthesis of trans-4-(o-Tolyl)pyrrolidine-3-carboxylic acid hydrochloride can be achieved through several methods:
These methods allow for the production of high-purity compounds suitable for research and pharmaceutical applications.
trans-4-(o-Tolyl)pyrrolidine-3-carboxylic acid hydrochloride finds applications primarily in medicinal chemistry, particularly in drug development targeting neurodegenerative diseases due to its potential inhibitory effects on BACE-1. Additionally, it may serve as an intermediate in synthesizing more complex pharmaceutical agents or as a building block in organic synthesis.
Interaction studies involving trans-4-(o-Tolyl)pyrrolidine-3-carboxylic acid hydrochloride are crucial for understanding its pharmacodynamics. Preliminary studies suggest that compounds with similar structures can interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic pathways. Research into its binding affinities and inhibition profiles against specific enzymes would provide valuable insights into its therapeutic potential.
Several compounds share structural similarities with trans-4-(o-Tolyl)pyrrolidine-3-carboxylic acid hydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Similarity | Key Features |
|---|---|---|---|
| (3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid hydrochloride | 1820580-69-5 | 0.94 | p-Tolyl substitution instead of o-tolyl |
| (3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid | 1260587-88-9 | 0.85 | Contains a fluorine atom enhancing lipophilicity |
| (3S,4R)-4-(2,3-Dichlorophenyl) pyrrolidine-3-carboxylic acid | Not available | Not specified | Chlorinated phenyl group affecting biological activity |
The uniqueness of trans-4-(o-Tolyl)pyrrolidine-3-carboxylic acid hydrochloride lies in its specific o-tolyl substitution pattern, which may influence its binding affinity and selectivity towards biological targets compared to other derivatives.